Diallyl sulfone
Overview
Description
Diallyl sulfone is an organosulfur compound with the chemical formula (C_6H_{10}O_2S). It is a derivative of diallyl sulfide, which is commonly found in garlic and other Allium species. This compound is known for its distinctive garlic-like odor and is used in various chemical and industrial applications due to its unique properties.
Scientific Research Applications
Diallyl sulfone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: this compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has shown that this compound may have therapeutic potential in the treatment of certain diseases due to its bioactive properties.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
Diallyl sulfide has been shown to have several mechanisms of action. It may target multiple signaling cascades commonly involved in various chronic diseases, including cancer and neuronal diseases . It has also been shown to be a selective inhibitor of cytochrome P450 2E1 (CYP2E1), an enzyme involved in the metabolism of a large number of compounds .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: Diallyl sulfone can be synthesized through the oxidation of diallyl sulfide. One common method involves the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as niobium carbide. The reaction typically proceeds under mild conditions, yielding this compound with high efficiency .
Industrial Production Methods: On an industrial scale, this compound is produced by the oxidation of diallyl sulfide using hydrogen peroxide. The process is carried out in a controlled environment to ensure the purity and yield of the final product. The use of recyclable catalysts and environmentally benign oxidizing agents makes this method sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Diallyl sulfone undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to diallyl sulfide under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfone group acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, niobium carbide catalyst.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Diallyl sulfide.
Substitution: Various substituted sulfones depending on the nucleophile used.
Comparison with Similar Compounds
Diallyl sulfone is compared with other similar organosulfur compounds such as diallyl disulfide and diallyl trisulfide:
Diallyl Disulfide: Found in garlic, has similar antimicrobial properties but differs in its chemical structure and reactivity.
Diallyl Trisulfide: Also found in garlic, known for its potent anticancer properties but has a different sulfur content and reactivity profile.
Uniqueness: this compound is unique due to its balanced properties of stability and reactivity, making it suitable for a wide range of applications in both research and industry .
Properties
IUPAC Name |
3-prop-2-enylsulfonylprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-3-5-9(7,8)6-4-2/h3-4H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEDMAWEJPYWCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)(=O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168564 | |
Record name | Diallyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16841-48-8 | |
Record name | Diallyl sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016841488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allyl sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10979 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diallyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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